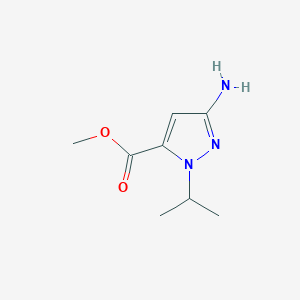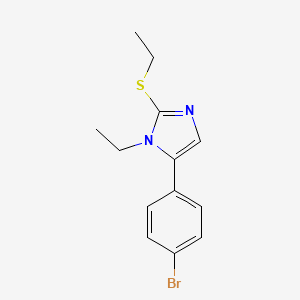
3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound, a benzenesulfonyl group, and a chloro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are typically synthesized through the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . The quinolinone group could potentially be synthesized through a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis .Chemical Reactions Analysis
Benzenesulfonyl chloride, an analog of this compound, is known to be highly reactive towards water and other nucleophiles such as ammonia . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Scientific Research Applications
Antiparasitic Activity
Compounds structurally related to 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one have demonstrated interesting antiparasitic properties. For example, derivatives of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline showed activity against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity, suggesting their potential as lead scaffolds for antiparasitic drug development (Pagliero et al., 2010). Additionally, these compounds were moderately active against Plasmodium falciparum, the parasite responsible for malaria, indicating a broader spectrum of antiparasitic activity.
Anticancer Applications
Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural features with 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one, have been explored as potential anticancer agents. A study reported the synthesis of such derivatives and evaluated their in vitro anticancer activity on breast cancer cell lines, revealing potent cytotoxicity (Redda et al., 2010). This suggests their promise in cancer therapy research.
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of related compounds. For instance, the synthesis, characterization, and nonlinear optical properties of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates were studied, identifying some samples as potential candidates for optical limiting applications (Ruanwas et al., 2010). These findings highlight the multifaceted utility of such compounds in materials science.
Mechanistic Insights and Molecular Docking
Molecular docking studies on derivatives of 2-chloroquinoline-3-carbaldehydes, which are structurally similar to 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one, have provided insights into their potential as human AKT1 inhibitors. This enzyme is implicated in cancer progression, and the inhibition by these derivatives could offer a new avenue for cancer treatment (Ghanei et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKTBNZLFJZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

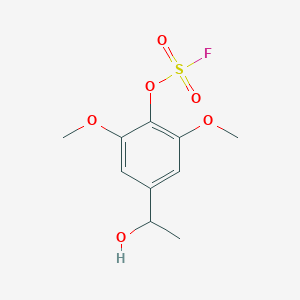
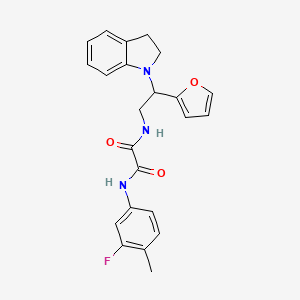
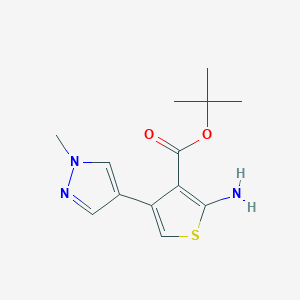
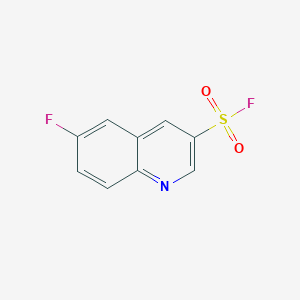
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
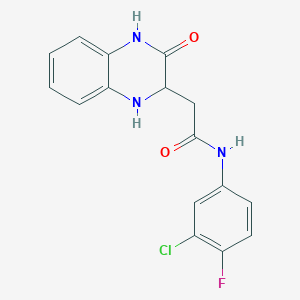
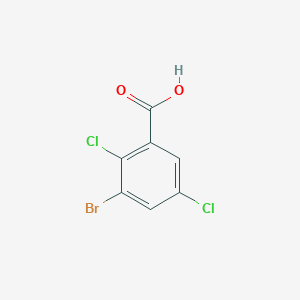

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)
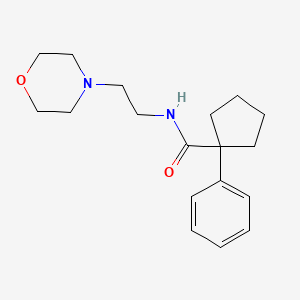
![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
